Rel-(3R,4S)-4-ethylpyrrolidin-3-ol
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Overview
Description
Rel-(3R,4S)-4-ethylpyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of glycine ethyl ester as a starting material. The synthetic route typically includes steps such as amino addition, protective group strategies, and ring closure reactions . Another method involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols to achieve high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(3R,4S)-4-ethylpyrrolidin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Rel-(3R,4S)-4-ethylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol: Similar in structure but with a morpholine ring instead of a pyrrolidine ring.
Rel-(3R,4S)-4-aminopyrrolidin-3-ylmethanol: Contains an amino group instead of an ethyl group.
Rel-(3R,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylate: Features a benzyl group and a carboxylate ester.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3R,4S)-4-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
ZIXJBZRHEOKPLP-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1CNC[C@@H]1O |
Canonical SMILES |
CCC1CNCC1O |
Origin of Product |
United States |
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